3-(2-Bromo-5-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Description

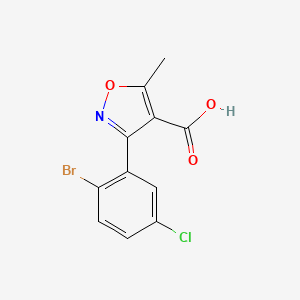

3-(2-Bromo-5-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 1493828-76-4) is a halogenated isoxazole-carboxylic acid derivative characterized by a 2-bromo-5-chlorophenyl substituent at the 3-position of the isoxazole ring.

Properties

Molecular Formula |

C11H7BrClNO3 |

|---|---|

Molecular Weight |

316.53 g/mol |

IUPAC Name |

3-(2-bromo-5-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C11H7BrClNO3/c1-5-9(11(15)16)10(14-17-5)7-4-6(13)2-3-8(7)12/h2-4H,1H3,(H,15,16) |

InChI Key |

FTRKWHKBGZHDRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC(=C2)Cl)Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-chlorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps:

Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzaldehyde and acetone.

Formation of Isoxazole Ring: The key step involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-chlorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring and the carboxylic acid group.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(2-Bromo-5-chlorophenyl)-5-methylisoxazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.

Materials Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.

Biological Studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-chlorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2-Bromo-5-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with structurally related isoxazole-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, synthesis routes, and reported bioactivities.

Table 1: Structural and Physicochemical Comparison

*Solubility data inferred from synthesis protocols (e.g., DCM, DMF, or THF usage).

Key Comparative Insights:

Substituent Effects on Reactivity and Bioactivity: Halogen Position: The 2-bromo-5-chloro substitution in the main compound introduces steric hindrance and electronic effects distinct from monosubstituted (e.g., 2-Cl or 4-Br) or disubstituted (e.g., 2,6-Cl₂) analogs. The 2,6-dichloro derivative (CAS 3919-76-4) is a key intermediate in agrochemicals, enhancing plant resistance to viral infections . Heterocyclic vs.

Synthesis Routes :

- Most derivatives are synthesized via coupling reactions using activators like EDC/HOBt or HATU. For example:

- Amidation : 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid reacts with aniline derivatives in DMF using HBTU/DIPEA to form bioactive amides .

- Ester Hydrolysis : Methyl esters (e.g., methyl 3-(4-bromophenyl)isoxazole-5-carboxylate) are hydrolyzed with LiOH to yield carboxylic acids .

Biological and Industrial Relevance :

- Antiviral/Antioxidant Activity : Fluorophenyl and chlorophenyl analogs exhibit antioxidant properties, while dichlorophenyl derivatives enhance plant defense mechanisms .

- Crystallography : Bromothiophene-containing analogs are utilized in SHELX-based crystallographic pipelines due to their robustness in phasing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.